(8S)-6-cycloheptyl-2-(2-ethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
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Overview
Description
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a cycloheptyl group, an ethoxyphenyl group, and a hexahydropyrazino-pyridoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified through a series of steps to introduce the cycloheptyl and ethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
CAS No. |
956920-22-2 |
---|---|
Molecular Formula |
C29H33N3O3 |
Molecular Weight |
471.6g/mol |
IUPAC Name |
(8S)-6-cycloheptyl-2-(2-ethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O3/c1-2-35-25-16-10-8-14-21(25)28-27-22(20-13-7-9-15-23(20)30-27)17-24-29(34)31(18-26(33)32(24)28)19-11-5-3-4-6-12-19/h7-10,13-16,19,24,28,30H,2-6,11-12,17-18H2,1H3/t24-,28?/m0/s1 |
InChI Key |
NWOMPANTPNQSPO-ZZDYIDRTSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2C3=C(C[C@@H]4N2C(=O)CN(C4=O)C5CCCCCC5)C6=CC=CC=C6N3 |
SMILES |
CCOC1=CC=CC=C1C2C3=C(CC4N2C(=O)CN(C4=O)C5CCCCCC5)C6=CC=CC=C6N3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC4N2C(=O)CN(C4=O)C5CCCCCC5)C6=CC=CC=C6N3 |
Origin of Product |
United States |
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